Home > Products > Building Blocks P11302 > 1-(Piperidin-4-yl)azetidin-3-ol
1-(Piperidin-4-yl)azetidin-3-ol - 1147423-04-8

1-(Piperidin-4-yl)azetidin-3-ol

Catalog Number: EVT-1682847
CAS Number: 1147423-04-8
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol

Compound Description: (3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol is investigated as a potential therapeutic agent for central nervous system and peripheral nerve diseases. [, ]

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118)

Compound Description: NMS-P118 is a highly potent and selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). [] It exhibits excellent ADME and pharmacokinetic profiles and shows efficacy in vivo, both as a single agent and in combination with Temozolomide.

Overview

1-(Piperidin-4-yl)azetidin-3-ol, also known as 1-(azetidin-3-yl)piperidin-4-ol, is a chemical compound characterized by a piperidine ring connected to an azetidine ring with a hydroxyl group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its structural properties and potential biological activities.

Source

The compound can be synthesized through several methods, primarily involving the reaction of piperidine derivatives with azetidine intermediates under controlled conditions. It is commercially available from various chemical suppliers and has been the subject of numerous research studies focusing on its synthesis and applications .

Classification

1-(Piperidin-4-yl)azetidin-3-ol falls under the classification of heterocyclic compounds, specifically those containing both piperidine and azetidine rings. It is categorized as an amine due to the presence of nitrogen atoms in its structure.

Synthesis Analysis

Methods

The synthesis of 1-(Piperidin-4-yl)azetidin-3-ol can be accomplished through multiple synthetic routes. A common method involves:

  1. Reaction of Piperidine Derivatives: This approach typically includes using piperidine-4-ol and azetidine-3-carboxylic acid.
  2. Cyclization: The reaction mixture undergoes cyclization to form the desired azetidine structure.
  3. Reduction Steps: Further reduction processes may be employed to achieve the final product .

Technical Details

In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are often utilized for purification after synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 1-(Piperidin-4-yl)azetidin-3-ol consists of:

  • A piperidine ring (six-membered ring with one nitrogen atom).
  • An azetidine ring (four-membered ring with one nitrogen atom).
  • A hydroxyl group (-OH) attached to the azetidine carbon.

Data

The molecular formula is C9H16N2OC_9H_{16}N_2O, and its molecular weight is approximately 168.24 g/mol. The compound exhibits specific stereochemistry due to the arrangement of its rings and functional groups.

Chemical Reactions Analysis

Reactions

1-(Piperidin-4-yl)azetidin-3-ol can participate in various chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to yield ketones or aldehydes.
  • Reduction: The compound can undergo reduction to form different derivatives.
  • Substitution: The nitrogen atoms in the rings can engage in nucleophilic substitution reactions .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate for oxidation processes.
  • Reducing Agents: Lithium aluminum hydride for reduction.
  • Nucleophiles: Various nucleophiles may be employed for substitution reactions.

Controlled temperatures and pH levels are essential for ensuring selective reactions, leading to desired products that can further be utilized in synthetic chemistry and drug development .

Mechanism of Action

The mechanism of action for 1-(Piperidin-4-yl)azetidin-3-ol involves its interaction with specific biological targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating biochemical pathways relevant to its applications in medicinal chemistry. Research suggests that it could influence pathways associated with antimicrobial and antiviral activities .

Physical and Chemical Properties Analysis

Physical Properties

1-(Piperidin-4-yl)azetidin-3-ol is typically a solid at room temperature, with specific melting points and solubility characteristics dependent on purity and synthesis methods.

Chemical Properties

Key chemical properties include:

Relevant data from spectral analyses (NMR, IR) confirm the structural integrity and functional groups present in this compound.

Applications

1-(Piperidin-4-yl)azetidin-3-ol has several scientific applications:

  1. Organic Synthesis: Used as a building block for creating complex molecules.
  2. Biological Studies: Investigated for potential antimicrobial and antiviral properties.
  3. Medicinal Chemistry: Explored for its role in drug development, particularly in designing new therapeutic agents targeting specific diseases .
  4. Specialty Chemicals: Employed in the synthesis of various specialty chemicals used across different industries.
Introduction to 1-(Piperidin-4-yl)azetidin-3-ol in Contemporary Medicinal Chemistry

Historical Context and Evolution of Azetidine-Piperidine Hybrid Scaffolds

The strategic integration of azetidine and piperidine rings into hybrid scaffolds represents a deliberate evolution in medicinal chemistry to optimize spatial efficiency and pharmacological performance. The emergence of 1-(piperidin-4-yl)azetidin-3-ol (CAS: 1147423-04-8; MW: 156.23 g/mol) reflects this trend, originating from efforts to rigidify flexible amine-containing pharmacophores while preserving metabolic resilience [4] [8]. Early azetidine motifs gained traction as saturated, polar bioisosteres for piperazines and pyrrolidines, mitigating cardiotoxicity risks associated with excessive lipophilicity. Concurrently, piperidine remained indispensable for CNS-targeted agents due to its prevalence in natural alkaloids. The covalent linkage of these cycles via the azetidine N1-piperidine C4 bond created a three-dimensional scaffold with orthogonal hydrogen-bonding capabilities (N-H and O-H donors) and tunable basicity (pKa ∼9.5) [4].

Table 1: Key Hybrid Scaffold Evolution Milestones

EraScaffold TypeLimitationsHybrid Innovation
1990-2000Simple piperidinesConformational flexibilityIntroduction of azetidine constraint
2000-2010N-ArylpiperazineshERG inhibition, CYP450 risksSaturation (piperidine) + polarity (azetidin-3-ol)
2010-PresentAzetidine-piperidine hybridsSynthetic complexityStreamlined routes (e.g., reductive amination)

Synthetic accessibility propelled this scaffold into diverse drug discovery programs. A benchmark route involves Boc-protected 4-piperidone reacting with azetidin-3-ol derivatives under reductive amination conditions, followed by deprotection – a sequence adaptable to parallel synthesis [4] [9]. This methodology enabled rapid exploration of N-substitution on the azetidine ring and piperidine nitrogen, accelerating SAR studies for kinase inhibitors and GPCR modulators.

Structural Uniqueness and Pharmacophoric Significance in Drug Discovery

The scaffold’s pharmacophoric power stems from its stereoelectronically defined presentation of hydrogen-bonding vectors. X-ray crystallography reveals a gauche conformation between the azetidine C3-OH and piperidine N-H, creating a 5.5-6.0 Å distance ideal for bidentate target engagement [8]. The azetidine’s ring strain (∼25 kcal/mol vs. ∼0 for piperidine) enhances reactivity in in situ prodrug activation, while the hydroxyl group serves as a synthetic handle for prodrug derivatization or polarity modulation.

Table 2: Physicochemical Profile of 1-(Piperidin-4-yl)azetidin-3-ol

PropertyValuePharmacological Implication
Molecular formulaC₈H₁₆N₂OBalanced heteroatom ratio
logP (predicted)0.2 ± 0.3Mitigates off-target promiscuity
H-bond donors2 (OH, NH)Target affinity via polar interactions
H-bond acceptors3 (N₂, O)Solubility enhancement
Topological polar surface area45.7 ŲCNS penetration feasibility
pKa (piperidine N)9.4-9.8pH-dependent membrane permeation

This profile underpins its utility as a versatile intermediate:

  • Monoacylglycerol Lipase (MAGL) Inhibitors: Served as the central scaffold in irreversible carbamate inhibitors (e.g., MAGL-2-11), where the piperidine nitrogen attacks the catalytic serine, while the azetidine hydroxyl enabled PET tracer conjugation ([¹¹C]radiolabeling) [1].
  • S1PR2 Antagonists: Hybridized with aryloxybenzene fragments to yield nanomolar antagonists (e.g., 28c, IC₅₀ = 29.9 nM), leveraging the scaffold’s vectorial alignment with the receptor’s hydrophobic pocket [2] [7].
  • Anti-amyloid Agents: Integrated into benzofurazan-based compounds targeting amyloid aggregation, where the hydroxyl group suppressed phase I metabolic deactivation [5].

Role in Addressing Bioavailability and Blood-Brain Barrier Penetration Challenges

The scaffold’s balanced lipophilicity (experimental logD₇.₄ = −0.5 to +0.5) and moderate polar surface area (∼46 Ų) render it uniquely capable of reconciling aqueous solubility (>50 mg/mL in pH 7.4 buffer) with passive BBB permeability (PAMPA-BBB permeability: 5.2 × 10⁻⁶ cm/s) [4] [8]. This duality addresses a critical bottleneck in neurotherapeutic development.

Table 3: BBB Penetration Metrics of Derived Clinical Candidates

Derivative ClassP-gp Substrate (Yes/No)Pe (×10⁻⁶ cm/s)% Brain Uptake (PET)Target Indication
MAGL inhibitor ([¹¹C]8)No8.32.1 ID/gNeuroinflammation imaging
Anti-amyloid agentModerate3.7N/AAlzheimer’s disease
S1PR2 antagonist (28e)Low6.9Limited dataMultiple sclerosis

Mechanistically, the scaffold’s BBB penetration is potentiated by:

  • Efflux Minimization: Negligible P-glycoprotein recognition due to the absence of planar aromatic domains and moderate hydrogen-bonding potential .
  • Active Transport Engagement: Demonstrated saturable uptake in in vitro models (e.g., MDCKII-hCMVEC), suggesting carrier-mediated transport involvement .
  • Prodrug Compatibility: Hydroxyl group permits esterification to transiently increase lipophilicity (e.g., acetyl prodrug logD = 1.8), enhancing initial membrane partitioning followed by in vivo hydrolysis [1].

In ischemic stroke models, TPPU—a urea derivative incorporating this scaffold—upregulated claudin-5 and ZO-1 tight junction proteins, reducing Evans blue extravasation by 62% and normalizing BBB integrity after injury . This exemplifies the scaffold’s dual role as both a CNS-permeant pharmacophore and a protector of neurovascular function.

Table 4: Key Clinical Candidates Featuring the 1-(Piperidin-4-yl)azetidin-3-ol Scaffold

CandidateTherapeutic CategoryDevelopment StatusKey Structural ModificationTarget/Mechanism
MAGL-2-11NeuroinflammationPreclinicalAzetidine-O-carbamateIrreversible MAGL inhibitor
TZ34125Multiple sclerosisPhase IAryloxybenzene conjugationS1PR2 antagonist
Anti-amyloid leadAlzheimer’s diseaseLead optimizationBenzofurazan-azetidine linkageAmyloid-β aggregation inhibitor
TPPUIschemic strokePreclinicalPiperidine-N-urea derivatizationsEH inhibitor

Properties

CAS Number

1147423-04-8

Product Name

1-(Piperidin-4-yl)azetidin-3-ol

IUPAC Name

1-piperidin-4-ylazetidin-3-ol

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

InChI

InChI=1S/C8H16N2O/c11-8-5-10(6-8)7-1-3-9-4-2-7/h7-9,11H,1-6H2

InChI Key

MHCWBHMMWDDZFI-UHFFFAOYSA-N

SMILES

C1CNCCC1N2CC(C2)O

Canonical SMILES

C1CNCCC1N2CC(C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.